N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Physicochemical profiling Lipophilicity Molecular weight optimization

This research-grade screening compound (≥95% purity) is a strategic N2-p-tolyl oxalamide for systematic SAR exploration. Its defined steric/electronic profile and lower predicted tPSA (~61–65 Ų) support permeability studies (PAMPA/Caco-2) versus higher-tPSA analogs. Serves as a putative inactive AhR control given the absence of disclosed target-specific bioactivity. Procure to diversify hydrophobic pocket screening libraries and investigate N2-aryl substitution effects on solid-state properties.

Molecular Formula C25H27N3O2
Molecular Weight 401.51
CAS No. 941871-98-3
Cat. No. B2499525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
CAS941871-98-3
Molecular FormulaC25H27N3O2
Molecular Weight401.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4
InChIInChI=1S/C25H27N3O2/c1-18-11-13-20(14-12-18)27-25(30)24(29)26-17-23(28-15-4-5-16-28)22-10-6-8-19-7-2-3-9-21(19)22/h2-3,6-14,23H,4-5,15-17H2,1H3,(H,26,29)(H,27,30)
InChIKeyNMGHZTZONHPRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 941871-98-3): Structural Identity and Physicochemical Baseline


N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 941871-98-3) is a synthetic diaryl oxalamide derivative with molecular formula C25H27N3O2 and molecular weight 401.51 g/mol . The compound features a naphthalen-1-yl group and a pyrrolidin-1-yl moiety on the ethylenediamine bridge, with a p-tolyl substituent at the N2 oxalamide position. It is typically supplied as a research-grade screening compound at ≥95% purity . This compound belongs to the broader N-(naphthalen-1-yl)-N′-alkyl oxalamide chemical space, a class that has been demonstrated to function as effective ligands for copper-catalyzed aryl amination coupling reactions [1]. Despite its structural membership in chemotypes explored in aryl hydrocarbon receptor (AhR) modulator patent families, no target-specific bioactivity data have been publicly disclosed for this specific compound as of the literature cutoff date [2].

Why Generic Substitution Is Not Supported for N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 941871-98-3) Without Empirical Comparison Data


The oxalamide scaffold is shared across numerous commercially available screening compounds, but structural variation among close analogs—particularly at the N2 aryl substituent—can produce substantial differences in lipophilicity, hydrogen-bonding capacity, and target engagement profiles [1]. Within the AhR modulator patent landscape, even subtle changes to the oxalamide N-aryl group have been shown to alter antagonist potency by orders of magnitude [2]. Importantly, no publicly available head-to-head bioassay data exist that would enable a data-driven determination of whether the p-tolyl-bearing target compound offers superior, inferior, or equivalent activity to any specific comparator. Procurement decisions based on structural analogy alone therefore carry unquantifiable risk of selecting a compound with divergent pharmacological or physicochemical behavior. The quantitative differentiation evidence required to support substitution or prioritization is currently absent from the public domain [3].

Quantitative Differentiation Evidence for N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 941871-98-3) Against Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. N1-Allyl Analog (C21H25N3O2)

The target compound (C25H27N3O2, MW 401.51) carries a p-tolyl substituent at N2, whereas the closest commercially cataloged analog N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (C21H25N3O2, MW 351.45) bears an allyl group . The 50.06 Da mass difference and the replacement of a small alkenyl group with an aromatic p-tolyl ring are predicted to increase calculated logP by approximately 1.5–2.0 log units based on fragment-based estimation methods, consistent with the addition of a toluene moiety [1]. The p-tolyl aromatic ring also introduces potential π-stacking and hydrophobic interactions absent in the allyl analog. No experimentally measured logP or logD values are publicly available for either compound [2].

Physicochemical profiling Lipophilicity Molecular weight optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. N2-Pyridinyl Analog

The target compound contains three hydrogen-bond acceptors (two oxalamide carbonyl oxygens, one pyrrolidine nitrogen) and two hydrogen-bond donors (two oxalamide NH groups). In contrast, N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(pyridin-4-yl)oxalamide introduces an additional hydrogen-bond acceptor via the pyridine nitrogen, increasing the total HBA count from 3 to 4 . This difference alters the topological polar surface area (tPSA): the pyridinyl analog has a calculated tPSA of approximately 74 Ų versus an estimated 61–65 Ų for the target compound based on fragment contributions [1]. No experimentally measured tPSA or solubility data are publicly available for either compound [2].

Hydrogen bonding Solubility Crystal engineering

Absence of Bioactivity Data vs. AhR Patent Exemplified Compounds

The oxalamide substituted heterocyclic compound patent family (WO2021/148488, US2023/0108408) discloses AhR antagonist compounds with reported IC50 values ranging from <10 nM to >10 µM in cellular AhR reporter gene assays, but the exemplified compounds bear heterocyclic substitutions (e.g., pyrazolo-pyridine, imidazo-pyridine) rather than the naphthalen-1-yl-pyrrolidine-ethyl oxalamide scaffold of the target compound [1]. No AhR activity data—agonist or antagonist—are publicly available for CAS 941871-98-3 or any of its direct structural analogs sharing the 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl oxalamide core [2]. The absence of data precludes any claim of AhR-related differentiation [3].

AhR antagonism Bioactivity screening Patent landscape analysis

Research and Industrial Application Scenarios for N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide (CAS 941871-98-3) Based on Available Evidence


Combinatorial Screening Library Diversification with Defined Physicochemical Space

The target compound occupies a specific region of physicochemical space (MW 401.51, predicted cLogP elevated relative to smaller N2-substituted oxalamide analogs) [1]. It can serve as a deliberate lipophilic anchor point in diversity-oriented screening libraries where N2-aryl variation is needed to probe hydrophobic pocket interactions. The p-tolyl group introduces a defined steric and electronic profile that is absent in N2-allyl, N2-benzyl, or N2-pyridinyl congeners, enabling systematic SAR exploration of the N2 vector [2].

Cellular Permeability Profiling vs. Higher-tPSA Congeners

The estimated lower topological polar surface area relative to the N2-pyridinyl analog (~61–65 Ų vs. ~74 Ų) suggests the p-tolyl compound may exhibit superior passive membrane permeability [1]. This property profile supports its use as a comparator in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies alongside higher-tPSA oxalamide analogs to establish empirical tPSA-permeability relationships for this scaffold [2].

Crystal Engineering and Solid-State Property Optimization

The addition of the p-tolyl aromatic ring, relative to the allyl or simple phenyl N2-substituted analogs, provides additional intermolecular interaction surfaces (π-stacking, C–H···π contacts) that may be exploited for crystal form screening and solid-state property tuning [1]. This compound can serve as a model substrate for studying how N2-aryl substitution patterns influence oxalamide crystal packing, melting point, and solubility, which are critical parameters for formulation development [2].

Negative Control or Inactive Comparator for AhR Antagonist Screening

Given the absence of any published AhR activity data for the naphthalen-1-yl-pyrrolidine-ethyl oxalamide scaffold—in contrast to the potent AhR antagonists disclosed in the heterocyclic oxalamide patent families [1]—this compound may serve as a structurally related but putatively inactive control compound in AhR reporter gene assays. Confirmation of inactivity via empirical testing would establish its utility as a negative control for discriminating AhR-dependent from AhR-independent cellular effects [2].

Quote Request

Request a Quote for N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.